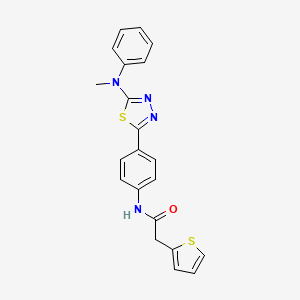
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a complex organic compound known for its potential applications in medicinal and industrial chemistry. Its unique structural features, which include a thiadiazole ring and a thiophene ring, contribute to its distinct chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step reactions that include the formation of intermediates. The initial step often involves the synthesis of the 1,3,4-thiadiazole ring, which can be prepared from thiosemicarbazide and carboxylic acid derivatives under cyclization conditions. Subsequently, the thiadiazole intermediate is coupled with a suitably substituted benzene derivative. The final acetamide moiety is introduced through an acylation reaction.
Industrial Production Methods: In industrial settings, the production of this compound requires the use of scalable synthetic routes that ensure high yield and purity. This often involves optimizing reaction conditions such as temperature, solvent choice, and reaction time. Catalysts may be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Typical reaction conditions include moderate temperatures and the use of polar solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions. For example, oxidation can introduce sulfoxide or sulfone functionalities, while reduction might yield aminated derivatives. Substitution reactions can lead to halogenated or alkylated products.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is studied for its unique electron-donating and electron-withdrawing properties, making it a candidate for materials science research, particularly in organic electronics and photovoltaic devices.
Biology: Biologically, it is explored for its potential as a pharmacophore in drug design, given its possible interactions with various biological targets. Its structure suggests it could modulate enzyme activities or receptor functions.
Medicine: In medicine, researchers investigate its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological macromolecules like proteins and DNA is of significant interest.
Industry: Industrially, it may be used as an intermediate in the synthesis of more complex molecules or as a component in materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide involves interactions at the molecular level, where it can bind to specific biological targets. The thiadiazole and thiophene rings might interact with enzyme active sites or receptor binding sites, modulating their activities. This can influence signaling pathways and lead to the desired biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
When compared with similar compounds, N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide stands out due to its specific substitution pattern and functional groups. Compounds such as 1,3,4-thiadiazole derivatives and thiophene-containing molecules share similarities but lack the combined structural features that contribute to the unique properties of this compound.
List of Similar Compounds:1,3,4-Thiadiazole derivatives
Thiophene-2-carboxamide
N-Phenylacetamide derivatives
Benzothiazole derivatives
Propiedades
IUPAC Name |
N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-25(17-6-3-2-4-7-17)21-24-23-20(28-21)15-9-11-16(12-10-15)22-19(26)14-18-8-5-13-27-18/h2-13H,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNOOQUZPXISFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
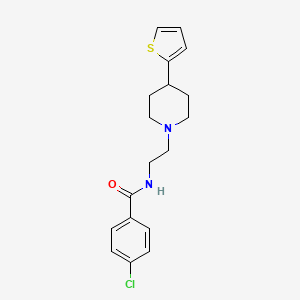
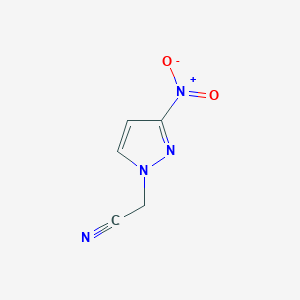
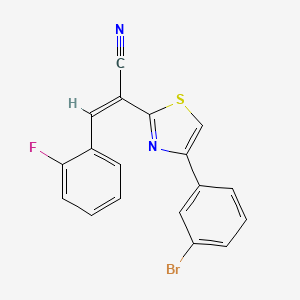
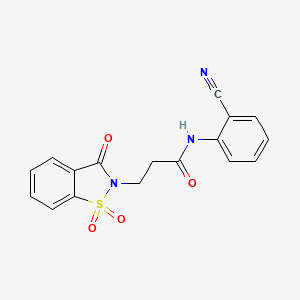
![2-ethoxy-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2958457.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2958458.png)
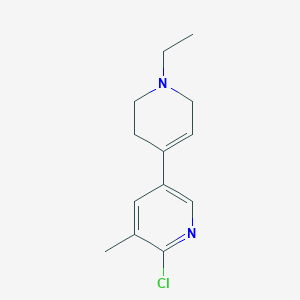
![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one](/img/structure/B2958462.png)
![2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2958463.png)
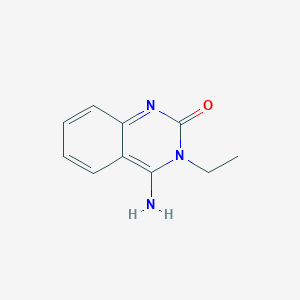
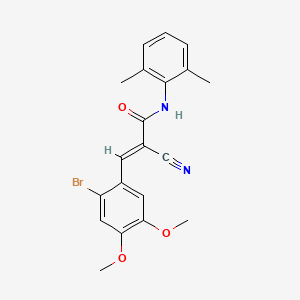

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2958473.png)
![(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2958474.png)
